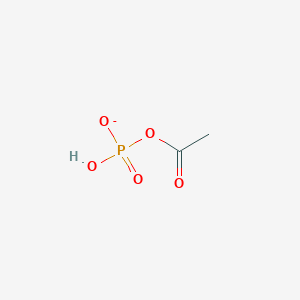

Acetyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetyl phosphate(1-) is an acyl monophosphate(1-) that is the conjugate base of acetyl dihydrogen phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate base of an acetyl dihydrogen phosphate. It is a conjugate acid of an acetyl phosphate(2-).

Scientific Research Applications

Coenzyme A Recycling and ATP Synthesis

Acetyl phosphate (acetyl-P) is crucial in coenzyme A recycling and ATP synthesis, playing a role in the Pta-AckA pathway. This pathway interconverts acetyl-coenzyme A and acetate, and acetyl-P can act as a global signal by donating its phosphoryl group to specific two-component response regulators. This function stems from its capacity to store energy in a high-energy phosphate bond, crucial to its biological roles (Keating et al., 2008).

Enhanced Biological Phosphate Removal

Acetyl phosphate plays a role in the anaerobic metabolism of bacteria involved in enhanced biological phosphate removal (EBPR), a critical process in wastewater treatment. The metabolism and enzymatic reactions during the anaerobic phase of EBPR were studied, indicating the importance of acetyl phosphate in this process (Hesselmann et al., 2000).

Two-Component Response Regulators

The intracellular concentration of acetyl phosphate in Escherichia coli suggests it's sufficient for direct phosphorylation of two-component response regulators. Its role as a phospho donor or indirect mechanism in signaling pathways is significant (Klein et al., 2007).

Metabolic and Cellular Functions

Acetyl phosphate is a central metabolite involved in various cellular functions, including ATP-dependent proteolysis, protein folding, and aggregation. Its pathway affects components of the protein quality control system, indicating a broader role in cellular metabolism and protein management (Mizrahi et al., 2009).

Hydrogen Production in Bioreactors

In bioreactors, fermentation of leachate enhanced by extra phosphate generates hydrogen, indicating acetyl phosphate's role in bioenergy production (Liu et al., 2011).

Epigenetic Regulation

Sphingosine-1-phosphate (S1P), which interacts with acetyl phosphate, plays a role in epigenetic regulation by influencing histone acetylation in the nucleus. This highlights acetyl phosphate's involvement in gene transcription control (Hait et al., 2009).

Acetyl Phosphate in Gene–Metabolic Oscillators

Acetyl phosphate is used in designing synthetic circuits in Escherichia coli K12, integrating transcriptional and metabolic oscillation. This application demonstrates its potential in understanding and controlling biological systems at a molecular level (Fung et al., 2005).

Biomolecule Detection

Acetyl phosphate-based fluorescent probes have been developed for detecting hydrogen peroxide in living cells and in vivo. This application is crucial for studying physiology and pathologic processes where hydrogen peroxide plays a central role (Xiong et al., 2019).

properties

Product Name |

Acetyl hydrogen phosphate |

|---|---|

Molecular Formula |

C2H4O5P- |

Molecular Weight |

139.02 g/mol |

IUPAC Name |

acetyl hydrogen phosphate |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-1 |

InChI Key |

LIPOUNRJVLNBCD-UHFFFAOYSA-M |

SMILES |

CC(=O)OP(=O)(O)[O-] |

Canonical SMILES |

CC(=O)OP(=O)(O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)

![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)

![3-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide](/img/structure/B1238459.png)